2E,4Z-Heptadien-1-ol
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Overview
Description
2E,4Z-Heptadien-1-ol: is an organic compound with the molecular formula C7H12O . It is a colorless to pale yellow liquid with a spicy, fruity, and aromatic odor . This compound is notable for its role as a key intermediate in the synthesis of the grapevine moth sex pheromone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2E,4Z-Heptadien-1-ol can be synthesized from 1-butyne through various procedures. These include:
Cadiot-Chodkiewicz cross-coupling: This method involves the coupling of an alkyne with a vinyl halide catalyzed by palladium complexes.
Anionotropic allylic rearrangement: This involves the rearrangement of an allylic anion to form the desired product.
Partial cis- and trans-reduction of the triple bond: This method involves the selective reduction of a triple bond to form the desired diene.
Industrial Production Methods: The most acceptable industrial path to obtain this compound in multigram amounts involves the use of conjugated diynol and enynol intermediates, followed by catalytic cis-hydrogenation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2E,4Z-Heptadien-1-ol can undergo oxidation to form 2E,4Z-Heptadienal.
Reduction: It can be reduced to form heptadien-1-ol derivatives.
Substitution: The compound can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halides and palladium catalysts are commonly used.
Major Products:
Oxidation: 2E,4Z-Heptadienal.
Reduction: Various heptadien-1-ol derivatives.
Substitution: Halogenated heptadien-1-ol compounds.
Scientific Research Applications
2E,4Z-Heptadien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2E,4Z-Heptadien-1-ol involves its interaction with specific molecular targets and pathways:
Pheromone Activity: In insects, it acts as an aggregation pheromone, attracting both males and females.
Molecular Targets: The compound interacts with olfactory receptors in insects, triggering behavioral responses.
Pathways Involved: The olfactory signaling pathway is primarily involved in its mechanism of action.
Comparison with Similar Compounds
2E,4Z-Heptadienal: This compound is structurally similar and also acts as a pheromone.
2E,4E-Heptadien-1-ol: Another isomer with similar chemical properties.
2E,4E-Heptadienal: Another isomer with similar chemical properties.
Uniqueness: 2E,4Z-Heptadien-1-ol is unique due to its specific configuration (E,Z) which imparts distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
70979-88-3 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.171 |
Purity |
90% min. |
Synonyms |
2E,4Z-Heptadien-1-ol |
Origin of Product |
United States |
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